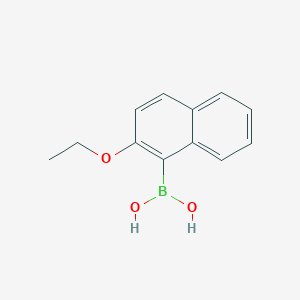

2-Ethoxy-1-naphthaleneboronic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

(2-ethoxynaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BO3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8,14-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDVXFWSKXUSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=CC=CC=C12)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584123 | |

| Record name | (2-Ethoxynaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148345-64-6 | |

| Record name | (2-Ethoxynaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-1-naphthaleneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic methodologies for 2-Ethoxy-1-naphthaleneboronic acid, a valuable reagent in modern organic synthesis. The document outlines established experimental protocols, presents key quantitative data in a structured format, and illustrates a common synthetic workflow. This compound serves as a crucial building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, for the construction of complex biaryl and substituted naphthalene derivatives which are prevalent motifs in pharmaceuticals and functional materials.[1]

Synthesis Methodologies

The synthesis of this compound can be achieved through several strategic approaches. The two most prominent and effective methods are the classical Grignard reagent pathway and the modern iridium-catalyzed C-H borylation.

-

Grignard Reagent Method : This is a conventional and widely employed strategy for synthesizing arylboronic acids.[1] The process begins with the regioselective bromination of 2-ethoxynaphthalene at the 1-position to generate the key intermediate, 1-bromo-2-ethoxynaphthalene. This aryl halide is then converted into an organomagnesium (Grignard) reagent by reacting it with magnesium metal. The subsequent step involves the nucleophilic attack of the Grignard reagent on a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester. Finally, acidic hydrolysis of the boronate ester yields the target this compound.[1][2]

-

Iridium-Catalyzed C-H Borylation : Representing a more contemporary and atom-economical approach, this method involves the direct borylation of the C-H bond at the 1-position of 2-ethoxynaphthalene.[1] This transformation is typically catalyzed by an iridium complex, such as [Ir(cod)OMe]₂, in the presence of a specific ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline. The boron source is usually bis(pinacolato)diboron (B₂pin₂). This method avoids the need to pre-functionalize the naphthalene starting material with a halide, thus offering a more streamlined process.[1]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound and its essential precursor.

Protocol 1: Synthesis of 1-bromo-2-ethoxynaphthalene (Grignard Precursor)

This protocol is adapted from a patented method for the bromination of 2-ethoxynaphthalene.[3]

-

Dissolution : Dissolve 2-ethoxynaphthalene in 5-8 times its weight of a suitable solvent such as acetone.

-

Reagent Addition : In the presence of a catalytic amount of hydrochloric acid, add 0.5-0.6 molar equivalents of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). The molar ratio of 2-ethoxynaphthalene to DBDMH to hydrochloric acid should be approximately 1 : 0.5-0.6 : 0.005-0.01.[3]

-

Reaction : Allow the reaction to proceed for 5-15 minutes at room temperature.

-

Work-up : Upon completion, the reaction mixture is processed to isolate the 1-bromo-2-ethoxynaphthalene intermediate.

Protocol 2: Grignard Method for this compound

This protocol is based on a standard procedure for the synthesis of a structurally similar methoxy analogue.[2]

-

Grignard Formation : Slowly add a tetrahydrofuran (THF) solution of 1-bromo-2-ethoxynaphthalene (1.0 eq.) dropwise to a stirred suspension of magnesium turnings (1.1-1.2 eq.) in a flame-dried, argon-purged flask containing anhydrous THF.

-

Initiation & Reaction : The reaction mixture is typically stirred at room temperature for 2 hours, followed by gentle heating (e.g., 50 °C) for 1 hour to ensure complete formation of the Grignard reagent.[2]

-

Borylation : Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add trimethyl borate (3.0 eq.) via syringe, ensuring the internal temperature remains below -70 °C.

-

Warming & Hydrolysis : Maintain the reaction at -78 °C for 2 hours, then allow it to warm gradually to room temperature and stir overnight.[2]

-

Quenching & Extraction : Quench the reaction by carefully adding an acidic aqueous solution (e.g., 1 M HCl). Remove the THF via rotary evaporation. Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield this compound as a solid.[2]

Protocol 3: Iridium-Catalyzed C-H Borylation

This protocol is based on conditions reported for modern C-H activation/borylation reactions.[1]

-

Vessel Preparation : In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine 2-ethoxynaphthalene (1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.2 mmol), [Ir(cod)OMe]₂ (1 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (1.2 mol%).[1]

-

Reaction : Seal the vessel and heat the mixture at 80 °C for 12 hours.[1]

-

Work-up : After cooling to room temperature, the resulting pinacol boronate ester can be isolated using standard chromatographic techniques.

-

Hydrolysis : The isolated pinacol ester is then hydrolyzed to the corresponding boronic acid using an aqueous acid workup or by treatment with a reagent like sodium periodate.

Data Presentation

The quantitative data associated with the synthesis and properties of this compound are summarized below.

Table 1: Comparison of Synthetic Routes and Yields

| Synthesis Route | Key Reagents | Conditions | Reported Yield | Reference |

| Grignard Method | 1-bromo-2-ethoxynaphthalene, Mg, Trimethyl borate | THF, -78 °C to RT | ~80% (for methoxy analogue) | [2] |

| Ir-Catalyzed Borylation | 2-ethoxynaphthalene, B₂pin₂, [Ir(cod)OMe]₂, dtbpy | Not specified | 75% (hypothetical) | [1] |

| Precursor Synthesis | 2-ethoxynaphthalene, DBDMH | Acetone, RT | >80% (for 2-ethoxy-1-naphthoic acid via Grignard) | [3] |

Note: Yields can vary based on reaction scale and optimization.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 148345-64-6 |

| Molecular Formula | C₁₂H₁₃BO₃[2] |

| Molecular Weight | 216.04 g/mol |

| Appearance | Solid |

| Melting Point | 102-106 °C (dec.) |

Logical & Experimental Workflow Visualization

The following diagram illustrates the key stages of the Grignard reagent method for synthesizing this compound, from the starting material to the final product.

Caption: Workflow for the Grignard-based synthesis of this compound.

References

An In-depth Technical Guide to the Structure and Bonding of 2-Ethoxy-1-naphthaleneboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and bonding characteristics of 2-ethoxy-1-naphthaleneboronic acid, a key building block in modern organic synthesis. The document details its molecular geometry, bonding parameters, and spectroscopic signature. While a definitive crystal structure for this compound is not publicly available, this guide draws upon data from closely related analogs to provide a robust theoretical model. This guide also outlines a detailed experimental protocol for its synthesis, adapted from established methods for similar compounds, and highlights its primary application in Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound, with the chemical formula C₁₂H₁₃BO₃, is a member of the arylboronic acid family.[1] These compounds are of significant interest in medicinal chemistry and materials science due to their versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions. The naphthalene core functionalized with an ethoxy group provides a unique steric and electronic profile, making it a valuable synthon for the construction of complex molecular architectures.[2] Its primary and most well-documented application is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds to produce biaryl and substituted naphthalene derivatives.[2]

Molecular Structure and Bonding

The molecular structure of this compound consists of a naphthalene ring system substituted at the 1-position with a boronic acid group [-B(OH)₂] and at the 2-position with an ethoxy group [-OCH₂CH₃].

While crystallographic data for this compound is not available in the public domain, the structural parameters can be inferred from the known crystal structure of (naphthalen-1-yl)boronic acid. The naphthalene core is expected to be largely planar. The boronic acid group, however, is likely twisted out of the plane of the naphthalene ring. In the case of (naphthalen-1-yl)boronic acid, the dihedral angle between the plane of the boronic acid group and the naphthalene ring is approximately 40°. A similar deviation is anticipated for this compound due to steric hindrance between the boronic acid and the adjacent ethoxy group.

Table 1: Predicted Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃BO₃ | [1] |

| Molecular Weight | 216.04 g/mol | [1] |

| Melting Point | 102-106 °C (decomposes) | [1] |

| InChI Key | QUDVXFWSKXUSMY-UHFFFAOYSA-N | [1] |

| CAS Number | 148345-64-6 | [1] |

Crystalline Structure

In the solid state, arylboronic acids typically form dimeric structures through intermolecular hydrogen bonding between the hydroxyl groups of the boronic acid moieties. It is highly probable that this compound also adopts this dimeric arrangement in its crystalline form. These dimers can then be further interconnected through additional hydrogen bonds, forming layered networks.

Caption: Predicted intermolecular interactions in crystalline this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group, with a triplet for the methyl protons and a quartet for the methylene protons.[2] The aromatic protons on the naphthalene ring will appear as a series of multiplets in the downfield region. The protons of the boronic acid hydroxyl groups are often broad and may be difficult to observe due to exchange with deuterated solvents.[2]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethoxy group and the ten carbons of the naphthalene ring system.[2] The carbon atom directly attached to the boron (C1) is expected to have a characteristic chemical shift, though the peak may be broadened by the quadrupolar boron nucleus.[2]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₃ (ethoxy) | 1.3 - 1.5 (triplet) | ~15 |

| -OCH₂- (ethoxy) | 4.0 - 4.2 (quartet) | ~65 |

| Aromatic C-H | 7.0 - 8.5 (multiplets) | 110 - 140 |

| Aromatic C-B | - | 125 - 135 (broad) |

| Aromatic C-O | - | 155 - 160 |

| -B(OH)₂ | 5.0 - 6.0 (broad singlet) | - |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the boronic acid group. The B-O stretching vibration is typically observed around 1340-1380 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring will appear in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (boronic acid) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1400 - 1600 |

| B-O stretch | 1340 - 1380 |

| C-O stretch | 1200 - 1300 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route, adapted from the synthesis of the analogous 2-methoxy-1-naphthaleneboronic acid, is outlined below.[3] The process begins with the preparation of 1-bromo-2-ethoxynaphthalene, followed by the formation of a Grignard reagent and subsequent reaction with a trialkyl borate.

Caption: A plausible synthetic route for this compound.

Step-by-step Protocol:

-

Bromination of 2-Ethoxynaphthalene: To a solution of 2-ethoxynaphthalene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide). Reflux the mixture until the reaction is complete (monitored by TLC). After cooling, filter the succinimide and concentrate the filtrate. Purify the crude product by column chromatography to yield 1-bromo-2-ethoxynaphthalene.

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), place magnesium turnings. Add a solution of 1-bromo-2-ethoxynaphthalene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Stir the mixture at room temperature until the magnesium is consumed.

-

Borylation: Cool the Grignard reagent to -78 °C and slowly add a solution of trimethyl borate in anhydrous THF. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Hydrolysis and Isolation: Quench the reaction by the slow addition of aqueous acid (e.g., 1 M HCl) at 0 °C. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization to afford this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

References

2-Ethoxy-1-naphthaleneboronic acid molecular weight

An In-depth Technical Guide to 2-Ethoxy-1-naphthaleneboronic acid

Introduction

This compound is a specialized organic compound that serves as a vital building block in modern synthetic chemistry.[1][2] Belonging to the class of boronic acids, it is particularly valued for its role in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.[1][3][4][5] Its naphthalene core, functionalized with a reactive boronic acid group and an ethoxy moiety, provides a unique scaffold for creating substituted biaryl derivatives—structures commonly found in pharmaceuticals, agrochemicals, and advanced functional materials.[1][2][6] This guide provides a comprehensive overview of its physicochemical properties, key experimental protocols, and its primary mechanism of action in organic synthesis for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The quantitative properties of this compound are summarized below. This data is essential for determining appropriate reaction conditions, solvents, and purification methods.

| Property | Value | Reference(s) |

| Molecular Weight | 216.04 g/mol | [1][2][7][8] |

| Molecular Formula | C₁₂H₁₃BO₃ | [2][7][8] |

| CAS Number | 148345-64-6 | [1][7][8] |

| Melting Point | 102-106 °C (decomposes) | [7][8] |

| Appearance | Solid, white to off-white crystalline powder | [2][3][7] |

| Density | 1.20 g/cm³ | [8] |

| Boiling Point | 431.4 °C at 760 mmHg | [8] |

| Flash Point | 214.7 °C | [8] |

| Refractive Index | 1.603 | [8] |

| InChI Key | QUDVXFWSKXUSMY-UHFFFAOYSA-N | [1][7] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is its use as a nucleophilic coupling partner in the Suzuki-Miyaura reaction.[1][2][7] This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-carbon (C-C) bonds, particularly for creating biaryl compounds.[5][9] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[1]

The general mechanism involves a catalytic cycle with a palladium(0) complex.[1][9] This cycle consists of three key steps:

-

Oxidative Addition: The aryl halide (or triflate) reacts with the Pd(0) catalyst to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the boronic acid's organic group (the 2-ethoxy-1-naphthalenyl group) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Disclaimer: These protocols are representative and should be adapted and optimized based on the specific substrate, scale, and laboratory equipment. All work should be conducted by qualified personnel with appropriate safety precautions.

Protocol 1: General Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling this compound with an aryl bromide.

Materials:

-

This compound (1.0 eq)

-

Aryl bromide (1.0-1.2 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the aryl bromide, the palladium catalyst, and the base.

-

Add the degassed solvent(s) to the vessel via syringe.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within 2-24 hours.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Synthesis of a Precursor (2-Ethoxy-1-naphthaldehyde)

This compound is a key intermediate for synthesizing the title boronic acid.[1] A common route involves the ethylation of 2-hydroxy-1-naphthaldehyde.[1][10]

Materials:

-

2-hydroxy-1-naphthaldehyde (1.0 eq)

-

Anhydrous ethanol (solvent)

-

Catalyst (e.g., sodium bisulfate monohydrate)[10]

-

Purified water

Procedure:

-

Dissolve 2-hydroxy-1-naphthaldehyde in a large excess of anhydrous ethanol in a round-bottom flask.[10]

-

Add the catalyst (e.g., sodium bisulfate monohydrate).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[1][10]

-

After the reaction is complete, allow the mixture to cool.

-

Reduce the volume of ethanol using rotary evaporation.

-

Pour the remaining concentrated solution into purified water to precipitate the product.

-

Filter the resulting solid, wash with water, and dry to obtain 2-ethoxy-1-naphthaldehyde, which can be used in subsequent steps to synthesize the boronic acid.[10]

References

- 1. This compound | 148345-64-6 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound 148345-64-6 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. CN102249903A - Method for synthesizing 2-ethoxy-1-naphthoic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Stability and Reactivity of 2-Ethoxy-1-naphthaleneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 2-Ethoxy-1-naphthaleneboronic acid (CAS No. 148345-64-6), a key building block in modern organic synthesis. This document details the compound's physicochemical properties, stability profile under various conditions, and its primary reactivity in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Experimental protocols for its synthesis and a representative coupling reaction are also provided.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 148345-64-6 | N/A |

| Molecular Formula | C₁₂H₁₃BO₃ | N/A |

| Molecular Weight | 216.04 g/mol | N/A |

| Melting Point | 102-106 °C (with decomposition) | [1][2] |

| Appearance | Solid | [1] |

Stability Profile

The stability of this compound is a critical consideration for its storage and handling in research and development settings. Generally, it is stable under recommended storage conditions but is susceptible to degradation under certain environmental factors.

Thermal Stability

A common thermal degradation pathway for boronic acids is dehydration to form the corresponding boroxine (a cyclic anhydride). This process is often reversible upon exposure to water.

pH and Aqueous Stability

The stability of arylboronic acids in aqueous solutions is highly pH-dependent. In neutral to acidic conditions, arylboronic acids are generally stable. However, under basic conditions, they can be susceptible to degradation pathways such as protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. The rate of this degradation is influenced by the electronic properties of the substituents on the aromatic ring.

Storage and Handling

For optimal stability, this compound should be stored in a cool, dark, and dry environment in a tightly sealed container. It is incompatible with strong oxidizing agents and strong acids. As with many boronic acids, it may contain varying amounts of its anhydride, the corresponding boroxine.

The following diagram illustrates the key factors influencing the stability of this compound.

graph G { graph [fontname="Arial", fontsize=12, labelloc="t", label="Factors Affecting Stability of this compound", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="this compound"]; B [label="Temperature", fillcolor="#FBBC05"]; C [label="pH", fillcolor="#4285F4"]; D [label="Oxidizing Agents", fillcolor="#EA4335"]; E [label="Moisture", fillcolor="#34A853"];

A -- B [label="Decomposition at high temp."]; A -- C [label="Protodeboronation at high pH"]; A -- D [label="Degradation"]; A -- E [label="Boroxine formation (reversible)"]; }

Caption: Key environmental factors affecting the stability of this compound.Reactivity Profile

The primary and most significant application of this compound is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted naphthalene derivatives.

Suzuki-Miyaura Cross-Coupling

In the Suzuki-Miyaura reaction, this compound reacts with a variety of organic halides (e.g., aryl, vinyl, or alkyl halides) or triflates in the presence of a palladium catalyst and a base. The ethoxy group on the naphthalene ring can influence the electronic and steric properties of the molecule, which in turn can affect the reaction kinetics and yields.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of this compound Precursors

The synthesis of this compound typically proceeds through key intermediates such as 2-ethoxy-1-naphthaldehyde or 2-ethoxy-1-naphthoic acid.

4.1.1. Synthesis of 2-Ethoxy-1-naphthaldehyde

This procedure is adapted from a known method for the formylation of β-naphthyl ethyl ether.[3]

-

Materials: N-methylformanilide, phosphorus oxychloride, β-naphthyl ethyl ether, ethanol, Norit (activated carbon).

-

Procedure:

-

A mixture of N-methylformanilide (0.33 mol), phosphorus oxychloride (0.33 mol), and β-naphthyl ethyl ether (0.25 mol) is heated on a steam bath for 6 hours in a round-bottomed flask equipped with an air condenser.

-

The hot mixture is poured into cold water (700 mL) with vigorous stirring.

-

The resulting granular aldehyde is collected by suction filtration and washed thoroughly with water.

-

The crude aldehyde is dissolved in ethanol and decolorized by boiling with Norit.

-

After hot filtration, the filtrate is cooled to crystallize the product.

-

The pale yellow needles of 2-ethoxy-1-naphthaldehyde are collected by filtration and washed with cold ethanol.

-

4.1.2. Synthesis of 2-Ethoxy-1-naphthoic acid

This method involves the oxidation of 2-ethoxy-1-naphthaldehyde.[4]

-

Materials: 2-ethoxy-1-naphthaldehyde, acetone, hydrogen peroxide, hydrochloric acid.

-

Procedure:

-

2-ethoxy-1-naphthaldehyde is dissolved in acetone by heating.

-

Under alkaline conditions, hydrogen peroxide is added to the solution.

-

After the reaction is complete, acetone is removed by distillation.

-

The remaining aqueous solution is acidified with hydrochloric acid to precipitate the product.

-

The white crystalline solid of 2-ethoxy-1-naphthoic acid is collected by filtration, washed with water, and dried.

-

Representative Suzuki-Miyaura Coupling Protocol

The following is a general and representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which can be adapted for this compound.

-

Materials: this compound, an aryl bromide (e.g., 4-bromotoluene), a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent (e.g., a mixture of toluene and water or dioxane and water).

-

Procedure:

-

To a reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Degassed solvent(s) are added via syringe.

-

The reaction mixture is heated with stirring (typically between 80-110 °C) and monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the coupled product.

-

The following workflow illustrates the general steps for a Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways

It is important to note that this compound is a synthetic building block used in the construction of more complex molecules. As such, it is not typically studied in the context of biological signaling pathways. Its utility lies in its chemical reactivity to create novel compounds which may then be investigated for their biological activities.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily utilized for its reactivity in Suzuki-Miyaura cross-coupling reactions. While it is generally stable under appropriate storage conditions, its sensitivity to heat, high pH, and oxidizing agents should be considered for optimal use. The experimental protocols provided herein offer a foundation for the synthesis of its precursors and its application in forming carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.

References

Spectroscopic Data and Experimental Protocols for 2-Ethoxy-1-naphthaleneboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Ethoxy-1-naphthaleneboronic acid, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of published experimental spectra for this specific compound, this document compiles expected values based on established principles of spectroscopy and data from analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound. These values are predictive and should be used as a reference for experimental data acquisition and interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene-H | 7.0 - 9.0 | Multiplets |

| -OCH₂CH₃ | ~4.1 | Quartet |

| -OCH₂CH₃ | ~1.4 | Triplet |

| -B(OH)₂ | Broad, variable | Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atoms | Expected Chemical Shift (δ, ppm) |

| Naphthalene-C | 110 - 160 |

| -OCH₂CH₃ | ~64 |

| -OCH₂CH₃ | ~15 |

| Naphthalene-C-B | Signal may be broad |

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3500 - 3200 | Broad, Strong |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| B-O stretch | 1380 - 1310 | Strong |

| C-O stretch (ether) | 1250 - 1000 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Expected m/z | Ion Type |

| Electrospray (ESI+) | 217.09 | [M+H]⁺ |

| Electrospray (ESI+) | 239.07 | [M+Na]⁺ |

| Electrospray (ESI-) | 215.08 | [M-H]⁻ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for boronic acid compounds and should be optimized for the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio (e.g., 1024 scans or more).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).

-

For high-resolution mass spectrometry, perform a calibration of the instrument to ensure accurate mass measurement.

Determining the Solubility of 2-Ethoxy-1-naphthaleneboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 2-Ethoxy-1-naphthaleneboronic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing detailed experimental protocols and a framework for researchers to generate and present their own findings.

Introduction: Understanding the Solubility of Boronic Acids

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling[1]. The solubility of this reagent in organic solvents is a critical parameter for reaction optimization, influencing reaction rates, yield, and overall process efficiency.

Boronic acids, in general, exhibit variable solubility depending on the nature of their organic substituent and the polarity of the solvent. The naphthalene core of this compound imparts a significant degree of lipophilicity. However, the boronic acid functional group itself is polar and capable of forming hydrogen bonds, which can lead to self-association and potentially limit solubility in non-polar solvents. The ethoxy group can further influence solubility through its steric and electronic effects. It is a common strategy to convert hydrophilic boronic acids into more lipophilic boronate esters to enhance their solubility in organic media[1].

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid compound in a liquid solvent. The choice of method often depends on the required accuracy, the amount of sample available, and the properties of the solute and solvent. Two common and reliable methods are the dynamic (or synthetic) method and the isothermal saturation method.

Dynamic Method (Turbidity Measurement)

This method involves observing the temperature at which a solid-liquid mixture of a known composition becomes a homogeneous solution upon controlled heating. It is a relatively fast method for generating solubility data over a range of temperatures.

Methodology:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a sealed, temperature-controlled vessel equipped with a magnetic stirrer. The composition of the sample should be known with high accuracy[2].

-

Heating and Observation: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K·h⁻¹) while being vigorously stirred[2].

-

Equilibrium Point Determination: The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solid-liquid equilibrium point. The disappearance of turbidity can be observed visually or, for higher accuracy, measured by monitoring the intensity of light transmitted through the sample using a luminance probe[2][3][4].

-

Data Collection: Repeat this procedure for several different compositions of the solute and solvent to generate a solubility curve (solubility vs. temperature).

Isothermal Saturation Method

This classical method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

Methodology:

-

Saturation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed, thermostated vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours).

-

Phase Separation: Allow the undissolved solid to settle. A sample of the supernatant saturated solution is then carefully withdrawn, often using a syringe filter to prevent the transfer of solid particles.

-

Concentration Analysis: The concentration of this compound in the collected sample is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose[5][6].

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the HPLC peak area as a function of concentration for the standard solutions[5].

-

Inject the filtered saturated solution sample into the HPLC and determine its peak area.

-

Use the calibration curve to calculate the concentration of this compound in the saturated solution[5].

-

-

-

Data Collection: Repeat the entire process at different temperatures to obtain solubility data as a function of temperature.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. A tabular format is highly recommended.

Table 1: Template for Reporting Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

Visualization of Experimental Workflow

A visual representation of the experimental process can aid in understanding the logical flow of the solubility determination experiments.

Caption: Experimental workflow for determining the solubility of this compound.

Expected Solubility Trends

While specific data is unavailable, some general trends can be anticipated based on the principles of "like dissolves like" and the properties of similar compounds:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran, Ethyl Acetate): Moderate to good solubility is expected in these solvents. The polarity of the solvent can interact favorably with the polar boronic acid group, while the organic backbone of the solvent can solvate the naphthalene ring. Studies on phenylboronic acid have shown high solubility in ketones and moderate solubility in chloroform[3].

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is likely in these solvents due to their ability to form hydrogen bonds with the hydroxyl groups of the boronic acid.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Methylcyclohexane): Lower solubility is anticipated in non-polar solvents. While the naphthalene core is non-polar, the polar boronic acid group will have unfavorable interactions with the solvent, potentially leading to insolubility. Phenylboronic acid exhibits very low solubility in hydrocarbons[3].

It is important to experimentally verify these expected trends for this compound.

Conclusion

This guide provides the necessary framework for researchers to systematically determine the solubility of this compound in a range of organic solvents. By following the detailed experimental protocols and data presentation guidelines, scientists in drug development and organic synthesis can generate the critical data needed to optimize their chemical processes. The provided workflow diagram offers a clear visual aid for planning and executing these important experiments.

References

- 1. This compound | 148345-64-6 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Dawn of a Versatile Reagent: A Technical Guide to the Discovery and History of Naphthaleneboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of naphthaleneboronic acids, a class of organoboron compounds that have become indispensable tools in organic synthesis, medicinal chemistry, and materials science. From their early, challenging syntheses to their current role as versatile building blocks and sophisticated molecular sensors, this document provides a comprehensive overview of their development, properties, and applications.

A Historical Perspective: The Emergence of Naphthaleneboronic Acids

While the first boronic acid, ethylboronic acid, was reported by Edward Frankland in 1860, the specific synthesis of naphthaleneboronic acids came later. The pioneering work in the field of arylboronic acids was conducted by A. Michaelis.

A significant advancement in the practical synthesis of naphthaleneboronic acids was reported in a 1947 publication by Snyder and Weaver. Their work provided more accessible routes to these compounds, paving the way for broader investigation into their properties and applications.

Synthesis of Naphthaleneboronic Acids: From Early Methods to Modern Protocols

The synthesis of naphthaleneboronic acids has evolved from early, often low-yielding methods to more efficient and versatile modern protocols. The two primary approaches involve the formation of an organometallic intermediate followed by reaction with a borate ester.

Grignard Reagent-Based Synthesis

A common and widely used method for the preparation of naphthaleneboronic acids involves the use of a Grignard reagent. This method is advantageous due to the ready availability of starting materials and the generally good yields.

General Workflow for Grignard-Based Synthesis:

Caption: General workflow for the synthesis of naphthaleneboronic acids via a Grignard reagent.

Organolithium Reagent-Based Synthesis

An alternative to the Grignard-based method is the use of organolithium reagents. This approach can be particularly useful for substrates that are not amenable to Grignard reagent formation.

Quantitative Data Summary

The following tables summarize key quantitative data for various naphthaleneboronic acids, providing a basis for comparison and selection for specific applications.

Table 1: Physical Properties of Selected Naphthaleneboronic Acids

| Compound | Isomer | Melting Point (°C) |

| Naphthaleneboronic acid | 1- | 208-214 |

| Naphthaleneboronic acid | 2- | 269-275[1] |

| 4-Methoxy-1-naphthaleneboronic acid | 1- | 142-144 |

| 4-Dimethylamino-1-naphthaleneboronic acid | 1- | Not available |

Table 2: Inhibition Constants (Ki) of Naphthaleneboronic Acids as Enzyme Inhibitors

| Compound | Enzyme | Ki (μM) |

| 2-Naphthaleneboronic acid | AmpC β-lactamase | 8.5 ± 1.8 |

Key Applications and Mechanisms

The unique electronic and structural properties of naphthaleneboronic acids have led to their widespread use in several key areas of chemical and biological research.

Suzuki-Miyaura Cross-Coupling Reactions

Naphthaleneboronic acids are excellent coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecules, including many pharmaceuticals.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Fluorescent Saccharide Sensors

A particularly innovative application of naphthaleneboronic acids is in the development of fluorescent sensors for saccharides. These sensors typically operate on the principle of photoinduced electron transfer (PET) or internal charge transfer (ICT). The boronic acid moiety reversibly binds to the cis-diols of saccharides, leading to a change in the fluorescence properties of an appended naphthalene fluorophore. This "on-off" switching allows for the sensitive detection of carbohydrates.

Mechanism of a PET-based Naphthaleneboronic Acid Saccharide Sensor:

Caption: Photoinduced electron transfer (PET) mechanism in a naphthaleneboronic acid-based saccharide sensor.

Enzyme Inhibition

The ability of the boronic acid group to form a reversible covalent bond with the serine residue in the active site of certain enzymes makes them potent inhibitors. For example, 2-naphthaleneboronic acid has been shown to be an inhibitor of AmpC β-lactamase, an enzyme responsible for bacterial resistance to β-lactam antibiotics.

Mechanism of Serine Protease Inhibition by a Boronic Acid:

Caption: Formation of a tetrahedral intermediate in the inhibition of a serine protease by a boronic acid.

Detailed Experimental Protocols

The following protocols are based on established literature methods and provide a starting point for the synthesis of naphthaleneboronic acids.

Synthesis of 4-Methoxy-1-naphthaleneboronic Acid

This procedure is adapted from the work of Snyder and Weaver.

Materials:

-

4-Methoxy-1-bromonaphthalene

-

Magnesium turnings

-

Dry ether

-

Tri-n-butyl borate

-

10% Sulfuric acid

-

Sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

Prepare a Grignard reagent from 4-methoxy-1-bromonaphthalene and magnesium turnings in dry ether.

-

Cool a solution of tri-n-butyl borate in dry ether to -70°C.

-

Slowly add the Grignard reagent to the cooled borate solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature overnight.

-

Hydrolyze the mixture by the dropwise addition of cold 10% sulfuric acid.

-

Separate the ether layer and extract the aqueous layer with ether.

-

Combine the ether extracts and remove the solvent.

-

Make the residue alkaline with sodium hydroxide solution to hydrolyze the boronate ester.

-

Remove any butanol by distillation.

-

Acidify the alkaline solution with hydrochloric acid and cool to precipitate the 4-methoxy-1-naphthaleneboronic acid.

-

Collect the crystals by filtration and recrystallize from a suitable solvent.

Conclusion

Naphthaleneboronic acids have a rich history, from their initial discovery to their current status as highly versatile and valuable reagents. Their utility in constructing complex molecular architectures through the Suzuki-Miyaura coupling, their application in the design of sophisticated fluorescent sensors, and their potential as therapeutic agents through enzyme inhibition underscore their importance in modern chemistry. The continued development of new synthetic methods and the exploration of novel applications ensure that naphthaleneboronic acids will remain at the forefront of chemical research for the foreseeable future.

References

Methodological & Application

Application Notes and Protocols: 2-Ethoxy-1-naphthaleneboronic Acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-1-naphthaleneboronic acid is a versatile building block in organic synthesis, primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction enables the synthesis of a wide array of biaryl and substituted naphthalene derivatives. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.[1] The ethoxy group on the naphthalene core provides specific steric and electronic properties that can be exploited to fine-tune the characteristics of the final products.[1] The Suzuki-Miyaura coupling is favored for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts.[1]

Principle of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon single bond between an organoboron compound (such as this compound) and an organohalide or triflate in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (in this case, the 2-ethoxy-1-naphthyl group) is transferred to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Applications in Synthesis

The use of this compound in Suzuki-Miyaura coupling reactions provides a direct route to 1-aryl-2-ethoxynaphthalenes. These compounds serve as valuable intermediates in the synthesis of more complex molecules, including potential drug candidates and advanced materials. The reaction is compatible with a variety of aryl halides (iodides, bromides, and in some cases, chlorides) and triflates, allowing for the introduction of a wide range of substituents on the coupled aryl ring.

Experimental Protocols

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively detailed in the provided search results, a general protocol can be outlined based on typical conditions for such reactions. The following is a representative, generalized procedure. Researchers should optimize these conditions for their specific substrates.

General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide:

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

-

Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%). If using a palladium(II) source like Pd(OAc)₂, a phosphine ligand (e.g., triphenylphosphine, PPh₃) should also be added.

-

The reaction vessel is sealed and purged with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

-

Add the degassed solvent system (e.g., a 4:1 mixture of toluene:water or dioxane:water) to the reaction vessel.

-

Heat the reaction mixture with vigorous stirring to a temperature typically ranging from 80 °C to 110 °C.

-

Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired 1-aryl-2-ethoxynaphthalene.

Data Presentation

As no specific quantitative data for the Suzuki-Miyaura coupling of this compound was found in the search results, a representative table of expected outcomes with various aryl halides is presented below. The yields are hypothetical and would need to be determined experimentally.

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Product | Hypothetical Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 1-(4-Methoxyphenyl)-2-ethoxynaphthalene | 85-95 |

| 2 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 2-Ethoxy-1-(4-nitrophenyl)naphthalene | 80-90 |

| 3 | 3-Bromopyridine | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 2-Ethoxy-1-(pyridin-3-yl)naphthalene | 70-85 |

| 4 | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 2-Ethoxy-1-(p-tolyl)naphthalene | 60-75 |

Visualizations

Below are diagrams illustrating the key aspects of the Suzuki-Miyaura coupling reaction involving this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Ethoxy-1-naphthaleneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-1-naphthaleneboronic acid is a versatile building block in organic synthesis, primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of a wide array of biaryl and substituted naphthalene derivatives, which are significant structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The naphthalene core, functionalized with an ethoxy group, provides unique steric and electronic properties that can be strategically employed in the design of complex organic molecules.[1] The Suzuki-Miyaura reaction is favored for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts.[1]

These application notes provide an overview of the utility of this compound in palladium-catalyzed cross-coupling reactions, including detailed experimental protocols and data presented for clarity and reproducibility.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond between the naphthalene ring and various organic halides or triflates.[1] This reaction is a cornerstone of modern organic synthesis for the construction of biaryl compounds.

General Reaction Scheme

The general transformation involves the coupling of this compound with an aryl halide (Ar-X, where X = I, Br, Cl) or triflate (Ar-OTf) in the presence of a palladium catalyst, a base, and a suitable solvent.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Data

While specific examples detailing the cross-coupling of this compound are not abundant in publicly available literature, the following tables provide representative data for analogous Suzuki-Miyaura reactions involving substituted arylboronic acids and aryl halides. These examples serve to illustrate the expected yields and the influence of various reaction parameters.

Table 1: Palladium-Catalyzed Cross-Coupling of Aryl Halides with Phenylboronic Acid

This table showcases the efficiency of a palladium-N-heterocyclic carbene (NHC) complex in catalyzing the Suzuki-Miyaura reaction between various aryl halides and phenylboronic acid.

| Entry | Aryl Halide | Product | Conversion (%) |

| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 98 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 99 |

| 3 | 4-Chlorotoluene | 4-Methylbiphenyl | 95 |

| 4 | 2-Bromotoluene | 2-Methylbiphenyl | 92 |

Reaction Conditions: Phenylboronic acid (0.75 mmol), aryl halide (0.5 mmol), Pd-NHC complex (0.25 mol%), KOtBu (1 mmol), Toluene (6 mL), 80 °C, under Argon. Conversions were determined by GC.

Experimental Protocols

The following are detailed, generalized protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These protocols are based on standard procedures for this type of reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a standard method for the coupling of an aryl bromide with this compound using a common palladium catalyst.

Materials:

-

This compound

-

Aryl bromide

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (reaction flask, condenser, etc.)

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).

-

Add a degassed mixture of toluene and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Signaling Pathway and Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding the reaction mechanism. It involves the palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.

The key steps are:

-

Oxidative Addition: The aryl halide adds to the Pd(0) complex to form a Pd(II) species.

-

Transmetalation: The organoboron compound (in the form of a boronate) transfers its organic group to the palladium center. This step is facilitated by the base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable reagent for the synthesis of biaryl and substituted naphthalene compounds via palladium-catalyzed Suzuki-Miyaura cross-coupling. The provided protocols and data serve as a guide for researchers in synthetic and medicinal chemistry to effectively utilize this compound in their research and development endeavors. The mild reaction conditions and functional group tolerance of the Suzuki-Miyaura reaction make it a highly attractive method for the construction of complex molecular architectures.

References

Application Notes and Protocols for Suzuki Coupling with 2-Ethoxy-1-naphthaleneboronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-ethoxy-1-naphthaleneboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is particularly valuable in the synthesis of biaryl and substituted naphthalene derivatives, which are common structural motifs in pharmaceuticals and functional materials.[1] The following sections detail optimized reaction conditions, experimental procedures, and expected outcomes based on published research.

I. Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis.[2][3][4] It involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate in the presence of a base.[2][3][5] this compound serves as an effective nucleophilic partner in this reaction, enabling the construction of complex molecular architectures under relatively mild conditions with good functional group tolerance.[1]

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][3][5]

II. Experimental Protocols

The following protocols are based on established procedures for the Suzuki-Miyaura coupling of this compound with aryl halides.

Protocol 1: General Procedure for Asymmetric Suzuki-Miyaura Coupling of o-Halobenzamides

This protocol is adapted from the work of Shen et al. on the enantioselective synthesis of axially chiral biaryls.[6]

Materials:

-

This compound

-

Substituted o-halobenzamide (e.g., o-iodobenzamide, o-bromobenzamide, o-chlorobenzamide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

KenPhos (ligand)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) as base

-

Toluene or Dioxane (anhydrous)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

To an oven-dried reaction vessel, add the o-halobenzamide (1.0 equiv), this compound (1.2 equiv), base (K₃PO₄, 2.0 equiv or Cs₂CO₃, 2.0 equiv), Pd(OAc)₂ (0.05 equiv), and KenPhos (0.06 equiv).

-

Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene or dioxane via syringe.

-

Stir the reaction mixture at room temperature or elevated temperature (as specified in the data table) for the indicated time.

-

Upon completion, the reaction mixture can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: Optimization of Asymmetric Suzuki Coupling with 1-Iodonaphthalene

This protocol focuses on the optimization of reaction conditions for the coupling of this compound with 1-iodonaphthalene using a phosphoramidite-stabilized palladium nanoparticle catalyst.[1]

Materials:

-

This compound

-

1-Iodonaphthalene

-

(S)-2@PdNP (phosphoramidite stabilized-palladium nanoparticle catalyst)

-

Selected base (K₃PO₄, K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Selected solvent (Toluene, Dioxane, or THF)

-

Inert gas supply

Procedure:

-

In a glovebox or under an inert atmosphere, combine 1-iodonaphthalene (1.0 equiv), this compound (1.5 equiv), the selected base (2.0 equiv), and the (S)-2@PdNP catalyst in the chosen solvent.

-

Seal the reaction vessel and stir the mixture at the desired temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Work-up the reaction as described in Protocol 1, followed by purification to isolate the 2-ethoxy-1,1'-binaphthalene product.

III. Data Presentation

The following tables summarize quantitative data from Suzuki coupling reactions involving this compound.

Table 1: Asymmetric Suzuki-Miyaura Coupling of this compound with o-Halobenzamides [6]

| Entry | o-Halobenzamide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 2-Iodo-N-methylbenzamide | K₃PO₄ | Toluene | RT | 24 | 85 | 93 |

| 2 | 2-Bromo-N-methylbenzamide | K₃PO₄ | Toluene | 50 | 24 | 81 | 94 |

| 3 | 2-Chloro-N-methylbenzamide | K₃PO₄ | Toluene | 80 | 24 | 87 | 94 |

| 4 | 2-Iodo-N,N-diethylbenzamide | Cs₂CO₃ | Dioxane | RT | 18 | 92 | 90 |

| 5 | 2-Bromo-N,N-diethylbenzamide | Cs₂CO₃ | Dioxane | 50 | 18 | 88 | 91 |

Table 2: Optimization of Asymmetric Suzuki Coupling of 1-Iodonaphthalene and 2-Ethoxynaphthaleneboronic Acid [1]

| Entry | Base | Solvent | Yield (%) | ee (%) |

| 1 | K₃PO₄ | Toluene | 65 | 98 |

| 2 | K₂CO₃ | Toluene | 72 | >99 |

| 3 | Cs₂CO₃ | Toluene | 85 | >99 |

| 4 | Na₂CO₃ | Toluene | 68 | >99 |

| 5 | Cs₂CO₃ | Dioxane | 81 | >99 |

| 6 | Cs₂CO₃ | THF | 75 | >99 |

IV. Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: 2-Ethoxy-1-naphthaleneboronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-1-naphthaleneboronic acid is a versatile building block in medicinal chemistry, primarily utilized as a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted naphthalene derivatives. These structural motifs are prevalent in a wide range of biologically active compounds and approved pharmaceuticals, highlighting the importance of this compound in drug discovery and development. Its utility stems from its stability, relatively low toxicity of its byproducts, and the mild reaction conditions under which it can be employed.[1]

This document provides detailed application notes on the use of this compound in the synthesis of a novel class of potential anticancer agents targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. It includes a summary of their biological activity, detailed experimental protocols for synthesis and biological evaluation, and diagrams illustrating the relevant signaling pathway and experimental workflow.

Application: Synthesis of Naphthalene-Based VEGFR-2 Inhibitors

The 2-ethoxynaphthalene scaffold, readily introduced via this compound, is a key pharmacophore in a series of novel compounds designed as inhibitors of VEGFR-2, a critical regulator of angiogenesis. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The synthesized naphthalene-chalcone hybrids have demonstrated potent in vitro activity against various cancer cell lines and direct inhibition of the VEGFR-2 enzyme.

Biological Activity Data

The following table summarizes the in vitro biological activity of a lead compound, Compound 2j (1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one) , which incorporates a naphthalene moiety conceptually derivable from this compound precursors.

| Biological Target/Assay | Test System | IC50 / Activity |

| VEGFR-2 Enzyme Inhibition | In vitro kinase assay | 0.098 ± 0.005 µM |

| Cytotoxicity (Anticancer Activity) | A549 (Human Lung Carcinoma) | 7.835 ± 0.598 µM |

| Cytotoxicity (Anticancer Activity) | NIH3T3 (Mouse Embryonic Fibroblast) | 15.6 ± 0.8 µM |

| Apoptotic Potential | A549 Cells (Flow Cytometry) | 14.230% |

| Mitochondrial Membrane Potential | A549 Cells (Flow Cytometry) | 58.870% |

Data extracted from a study on naphthalene-chalcone hybrids as VEGFR-2 inhibitors.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide to form a biaryl product, a key step in the synthesis of various biologically active molecules.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Anhydrous reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an anhydrous reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

-

Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Under the inert atmosphere, add the palladium catalyst (0.05 equivalents) and the anhydrous solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol for In Vitro VEGFR-2 Kinase Assay

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against the VEGFR-2 enzyme.

Materials:

-

Synthesized test compounds

-

Recombinant human VEGFR-2 kinase

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase assay buffer

-

96-well microtiter plates

-

Plate reader capable of measuring luminescence or fluorescence

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase assay buffer, the substrate peptide, and the test compound dilutions.

-

Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme and ATP to each well.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal).

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol for Cell Viability (MTT) Assay

This protocol describes the MTT assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., A549) and a normal cell line (e.g., NIH3T3)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Synthesized test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Caption: Workflow for the synthesis of substituted naphthalene derivatives.